CYP2C19 Inhibition: 3,4‑Dimethylphenyl‑3‑Methoxypyrrolidine Analog Versus Des‑Methoxy Comparator
The target compound (CHEMBL3774855) shows negligible CYP2C19 inhibition with an IC50 greater than 50,000 nM, as measured in human liver microsomes using S‑mephenytoin as probe substrate [1]. This value is comparable to the class‑level trend for arylpiperidinyl‑pyrrolidine ketones where the 3‑methoxy group on the pyrrolidine does not promote strong heme‑iron binding. By contrast, certain structural analogs with a non‑methoxylated pyrrolidine or alternative N‑aryl substitution have been reported to exhibit moderate CYP2C19 inhibition (IC50 values in the 1,000–10,000 nM range) [2], a distinction attributable to altered lipophilicity and binding pocket complementarity. However, a direct head‑to‑head comparison between the target and a single defined comparator is not available; thus this constitutes class‑level inference.
| Evidence Dimension | CYP2C19 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | Class-level: certain non‑3‑methoxy pyrrolidinyl‑piperidine ketones (IC50 range ~1,000–10,000 nM) based on patent SAR data [2] |
| Quantified Difference | At least 5‑ to 50‑fold weaker inhibition for the target (class‑level estimate) |
| Conditions | Human liver microsomes; S‑mephenytoin substrate; 5‑min preincubation; NADPH addition; endpoint measurement (BindingDB assay) |
Why This Matters
For procurement decisions in programs where CYP2C19‑mediated drug–drug interaction risk must be minimized, the >50,000 nM IC50 value provides a quantitative baseline that may not be replicated by non‑methoxylated structural analogs.
- [1] BindingDB BDBM50153594 (CHEMBL3774855) – CYP2C19 IC50 > 5.00E+4 nM, human liver microsomes, S‑mephenytoin. View Source
- [2] US9512130 and related patent family SAR tables illustrating CYP2C19 IC50 shifts with pyrrolidine alkoxy substitution. View Source
